Cas no 127869-09-4 (Ethanone, 1-cyclopentyl-2-(phenylthio)-)

Ethanone, 1-cyclopentyl-2-(phenylthio)- Chemical and Physical Properties
Names and Identifiers
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- 1-Cyclopentyl-2-(phenylthio)ethan-1-one
- 1-cyclopentyl-2-(phenylsulfanyl)ethan-1-one
- Ethanone, 1-cyclopentyl-2-(phenylthio)-
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- Inchi: 1S/C13H16OS/c14-13(11-6-4-5-7-11)10-15-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2
- InChI Key: JYUBECCEWOMXID-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)CC(C1CCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 203
- Topological Polar Surface Area: 42.4
- XLogP3: 3.7
Ethanone, 1-cyclopentyl-2-(phenylthio)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362041-500mg |
1-Cyclopentyl-2-(phenylthio)ethan-1-one |
127869-09-4 | 98% | 500mg |
¥19245.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362041-1g |
1-Cyclopentyl-2-(phenylthio)ethan-1-one |
127869-09-4 | 98% | 1g |
¥16044.00 | 2024-08-09 | |
Enamine | EN300-394839-1.0g |
1-cyclopentyl-2-(phenylsulfanyl)ethan-1-one |
127869-09-4 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362041-100mg |
1-Cyclopentyl-2-(phenylthio)ethan-1-one |
127869-09-4 | 98% | 100mg |
¥16450.00 | 2024-08-09 | |
Enamine | EN300-394839-2.5g |
1-cyclopentyl-2-(phenylsulfanyl)ethan-1-one |
127869-09-4 | 2.5g |
$1454.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362041-50mg |
1-Cyclopentyl-2-(phenylthio)ethan-1-one |
127869-09-4 | 98% | 50mg |
¥15724.00 | 2024-08-09 | |
Enamine | EN300-394839-0.05g |
1-cyclopentyl-2-(phenylsulfanyl)ethan-1-one |
127869-09-4 | 0.05g |
$624.0 | 2023-03-02 | ||
Enamine | EN300-394839-0.25g |
1-cyclopentyl-2-(phenylsulfanyl)ethan-1-one |
127869-09-4 | 0.25g |
$683.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362041-2.5g |
1-Cyclopentyl-2-(phenylthio)ethan-1-one |
127869-09-4 | 98% | 2.5g |
¥39258.00 | 2024-08-09 | |
Enamine | EN300-394839-5.0g |
1-cyclopentyl-2-(phenylsulfanyl)ethan-1-one |
127869-09-4 | 5.0g |
$2152.0 | 2023-03-02 |
Ethanone, 1-cyclopentyl-2-(phenylthio)- Related Literature
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1. Book reviews
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2. Back matter
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on Ethanone, 1-cyclopentyl-2-(phenylthio)-
Ethanone, 1-cyclopentyl-2-(phenylthio): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Ethanone, specifically 1-cyclopentyl-2-(phenylthio) (CAS No. 127869-09-4), is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone has garnered considerable attention due to its unique structural features and versatile reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications. The compound's molecular structure, characterized by a cyclopentyl ring and a phenylthio substituent, imparts distinct electronic and steric properties that influence its interactions with biological systems.
The synthesis of Ethanone, 1-cyclopentyl-2-(phenylthio) involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only enhance efficiency but also minimize unwanted byproducts, ensuring the compound's suitability for sensitive applications in pharmaceuticals and agrochemicals.
Recent studies have highlighted the compound's potential in medicinal chemistry. The cyclopentyl moiety and phenylthio group contribute to its ability to modulate biological pathways by acting as scaffolds for drug design. Researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory responses and metabolic disorders. Preliminary in vitro assays suggest that certain analogs exhibit promising anti-inflammatory properties, making them attractive for further development into therapeutic agents.
The pharmacokinetic profile of Ethanone, 1-cyclopentyl-2-(phenylthio) is another area of active investigation. Its solubility characteristics and metabolic stability are critical factors that determine its bioavailability and duration of action. Computational modeling has been instrumental in predicting how structural modifications might enhance these properties. By leveraging molecular dynamics simulations, scientists can optimize the compound's pharmacokinetic profile, potentially leading to more effective drug candidates.
Beyond pharmaceutical applications, this compound has shown promise in material science. Its ability to form stable complexes with metal ions has been exploited in the development of novel catalysts for organic transformations. These catalysts could revolutionize industrial processes by providing more efficient and environmentally friendly alternatives to traditional methods. The versatility of 1-cyclopentyl-2-(phenylthio) Ethanone underscores its importance as a building block in both academic research and industrial innovation.
The regulatory landscape surrounding the use of CAS No 127869-09-4 is also noteworthy. While not classified as a hazardous or controlled substance, proper handling procedures must be followed to ensure safety in laboratory settings. Guidelines emphasize the importance of personal protective equipment (PPE) and proper waste disposal to mitigate any potential risks associated with its handling.
In conclusion, Ethanone, 1-cyclopentyl-2-(phenylthio) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique chemical properties make it a valuable tool for researchers exploring new synthetic pathways, drug development, and advanced materials. As our understanding of its potential evolves, so too will its role in advancing scientific knowledge and technological innovation.
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